AThTP

Description

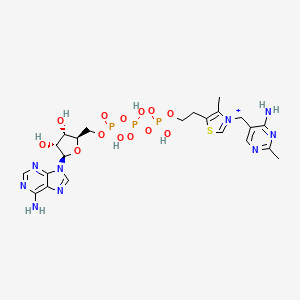

Structure

2D Structure

3D Structure

Properties

CAS No. |

30632-11-2 |

|---|---|

Molecular Formula |

C22H31N9O13P3S+ |

Molecular Weight |

754.5 g/mol |

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C22H30N9O13P3S/c1-11-15(48-10-30(11)6-13-5-25-12(2)29-19(13)23)3-4-40-45(34,35)43-47(38,39)44-46(36,37)41-7-14-17(32)18(33)22(42-14)31-9-28-16-20(24)26-8-27-21(16)31/h5,8-10,14,17-18,22,32-33H,3-4,6-7H2,1-2H3,(H6-,23,24,25,26,27,29,34,35,36,37,38,39)/p+1/t14-,17-,18-,22-/m1/s1 |

InChI Key |

FGOYXNBJKMNPDH-SAJUPQAESA-O |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Isomeric SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Synonyms |

adenosine thiamine triphosphate AThTP cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Adenosine Triphosphate (ATP) and Thiamine Pyrophosphate (TPP)

A Note on Terminology: The molecule "Adenosine thiamine triphosphate" is not a recognized compound in biochemical literature. It is likely a conflation of two distinct and vital molecules: Adenosine Triphosphate (ATP) and Thiamine Pyrophosphate (TPP) , the active form of Vitamin B1. While some literature mentions the existence of adenosine thiamine triphosphate (AThTP) as a naturally occurring thiamine derivative, its role and structure are not well-characterized compared to the fundamental importance of ATP and TPP.[1] This guide will provide a comprehensive overview of both ATP and TPP to address the likely intent of the query.

Part 1: Adenosine Triphosphate (ATP)

Adenosine Triphosphate (ATP) is a complex organic chemical that provides energy to drive many processes in living cells, such as muscle contraction, nerve impulse propagation, and chemical synthesis.[2][3] For this reason, it is often referred to as the "energy currency" of the cell.[4][5][6][7]

Full Chemical Structure of ATP

ATP is a nucleotide consisting of three main components: an adenine nitrogenous base, a five-carbon ribose sugar, and three phosphate groups.[4][5][6][7][8][9][10] The adenosine part of the name refers to the adenine base and ribose sugar combined.[4][8] The "triphosphate" indicates the three phosphate groups.[7][9] The high-energy bonds are the phosphoanhydride bonds between the phosphate groups.[4][7]

Quantitative Data for ATP

| Property | Value | Reference |

| Molar Mass | 507.18 g/mol | N/A |

| Cellular Concentration | 1-10 mM | [11] |

| Energy Released from Hydrolysis (ATP -> ADP) | Approx. -30.5 kJ/mol | N/A |

| Net ATP from one Glucose Molecule (Aerobic Respiration) | ~32-38 molecules | [2][11][12] |

ATP Synthesis and Signaling Pathways

The majority of ATP synthesis occurs through cellular respiration, a metabolic process that converts biochemical energy from nutrients into ATP.[2][11][12] This process involves glycolysis, the Krebs cycle (TCA cycle), and oxidative phosphorylation.[11][12] ATP hydrolysis provides the energy for numerous cellular functions, including active transport, muscle contraction, and signal transduction.[2][13] In signaling, ATP serves as a substrate for kinases, which are enzymes that activate signaling cascades by phosphorylating other proteins.[2]

Below is a simplified diagram of the ATP-ADP cycle, which is central to cellular energy transfer.

Caption: The ATP-ADP Cycle illustrates the continuous regeneration of ATP.

Experimental Protocols: Quantification of ATP

A widely used method for measuring ATP concentration is the bioluminescence assay based on the firefly luciferase enzyme.[14][15][16][17]

Principle: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration and can be measured with a luminometer.[16]

Generalized Protocol:

-

Cell Lysis: For suspension cells, transfer a known volume (e.g., 10 µL) to a luminometer plate and add a cell lysis reagent (e.g., 100 µL of Nuclear Releasing Reagent). For adherent cells, remove the culture medium and add the lysis reagent directly to the well, incubating for 5 minutes at room temperature.[14]

-

ATP Detection: Prepare an ATP detection cocktail containing D-luciferin and luciferase enzyme in an appropriate assay buffer.[14]

-

Measurement: Add a small volume of the ATP detection cocktail (e.g., 1 µL) to the cell lysate.[14]

-

Luminometry: Immediately measure the light output using a luminometer.[14]

-

Quantification: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the experimental samples by comparing their luminescence readings to the standard curve.[14]

Part 2: Thiamine Pyrophosphate (TPP)

Thiamine pyrophosphate (TPP), also known as thiamine diphosphate, is the biologically active form of thiamine (vitamin B1).[18] It functions as an essential coenzyme in all living systems, participating in several crucial biochemical reactions.[18]

Full Chemical Structure of TPP

TPP consists of a pyrimidine ring and a thiazolium ring, linked by a methylene bridge, and connected to a pyrophosphate group.[1][18][19] The thiazolium ring is the reactive part of the molecule, essential for its catalytic activity.[18][20]

Quantitative Data for TPP

| Property | Value | Reference |

| Molar Mass | 425.31 g/mol | N/A |

| Normal Range in Whole Blood (as TDP) | 70-179 nmol/L | [21][22] |

| Lower Limit of Quantification (HPLC) | 3 nmol/L | [21][22] |

TPP Synthesis and Metabolic Pathways

Thiamine is converted to TPP in the body through phosphorylation. In most bacteria and eukaryotes, this is a two-step process: thiamine is first hydrolyzed from any phosphate esters present in food, then pyrophosphorylated by the enzyme thiamine diphosphokinase, a reaction that requires ATP.[1]

TPP is a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism:[1][23][24]

-

Pyruvate dehydrogenase: Links glycolysis to the citric acid cycle.[1][24]

-

α-ketoglutarate dehydrogenase: A rate-limiting enzyme in the citric acid cycle.[1][24]

-

Transketolase: A central enzyme in the pentose phosphate pathway.[1][24]

-

Branched-chain ketoacid dehydrogenase: Involved in the metabolism of branched-chain amino acids.[23][24]

The following diagram illustrates the central role of TPP in carbohydrate metabolism.

Caption: TPP is a vital coenzyme for key metabolic enzymes.

Experimental Protocols: Quantification of TPP

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common and robust method for quantifying thiamine and its phosphate esters, including TPP, in biological samples like whole blood.[21][22][25]

Principle: Thiamine and its phosphate esters are extracted from the sample and derivatized to form highly fluorescent thiochrome compounds. These compounds are then separated by reverse-phase HPLC and detected by a fluorescence detector.[21][22]

Generalized Protocol:

-

Sample Preparation: Precipitate proteins from a whole blood sample using an acid like trichloroacetic acid (TCA). Centrifuge to collect the supernatant.[25]

-

Derivatization: Convert the thiamine compounds in the supernatant to their thiochrome derivatives by oxidation with an agent like potassium ferricyanide in an alkaline solution.[21][22]

-

HPLC Separation: Inject a specific volume (e.g., 20 µL) of the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[22][26] Use a gradient elution with a suitable mobile phase (e.g., a mixture of a phosphate-buffered aqueous solution and methanol) to separate the different thiochrome derivatives.[22][26]

-

Fluorescence Detection: Detect the eluted compounds using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., 375 nm excitation and 435 nm emission).[22]

-

Quantification: Create a calibration curve using standards of known concentrations for thiamine, TMP, and TPP. Quantify the analytes in the sample by comparing their peak areas to the calibration curve.[22]

References

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. google.com [google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. google.com [google.com]

- 11. news-medical.net [news-medical.net]

- 12. byjus.com [byjus.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. google.com [google.com]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. eaglebio.com [eaglebio.com]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

The Emergence of a Novel Stress Messenger: Adenosine Tetraphosphate (AThTP) in Escherichia coli Under Carbon Starvation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic and often harsh microbial world, bacteria have evolved intricate signaling networks to adapt to fluctuating nutrient availability. A key player in the response of Escherichia coli to metabolic stress is adenosine tetraphosphate (AThTP), a molecule whose discovery has unveiled a new layer of cellular regulation. This technical guide provides a comprehensive overview of the discovery, synthesis, and physiological role of this compound in E. coli during carbon starvation. We present detailed experimental protocols for the induction of this compound synthesis and its quantification, summarize key quantitative data, and delineate the known signaling pathways involving this novel nucleotide. This document is intended to serve as a valuable resource for researchers investigating bacterial stress responses, metabolic regulation, and the development of novel antimicrobial strategies targeting these pathways.

Introduction

Escherichia coli, a model organism for bacterial physiology, possesses a remarkable ability to survive periods of nutrient deprivation. This resilience is underpinned by a complex network of stress responses that modulate metabolism, gene expression, and cell division. While the roles of well-known signaling molecules like cAMP and (p)ppGpp in the carbon starvation response are well-established, the discovery of adenosine thiamine triphosphate (this compound) has introduced a new dimension to our understanding of metabolic stress signaling.[1]

This compound was first identified in E. coli as a novel thiamine derivative that accumulates under conditions of carbon starvation.[1] Unlike thiamine triphosphate (ThTP), which is synthesized in response to amino acid starvation in the presence of an energy source, this compound production is triggered by energy stress.[1][2] This guide delves into the core aspects of this compound metabolism and function in E. coli under carbon-limiting conditions.

The Discovery and Accumulation of this compound under Metabolic Stress

This compound is virtually absent in exponentially growing E. coli cells but begins to accumulate significantly when cells are transferred to a medium lacking a carbon source.[1] This accumulation is not solely a consequence of the absence of an external carbon source but is more broadly linked to metabolic inhibition and energy stress.

This compound accumulates under the following conditions:

-

Carbon Starvation: Transfer of E. coli to a minimal medium devoid of a carbon source leads to a slow accumulation of this compound, reaching up to 15% of the total thiamine content after approximately 4 hours.[1]

-

Metabolic Inhibition: this compound is also produced in the presence of a carbon source like glucose if glycolysis is blocked by inhibitors such as iodoacetate. Similarly, inhibiting respiration with cyanide or under anoxic conditions in the presence of a non-fermentable carbon source like lactate also induces this compound synthesis.[1]

-

Dissipation of Proton Motive Force: The uncoupler carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the electrochemical proton gradient, causes a rapid and significant increase in this compound levels, provided that a substrate yielding pyruvate (e.g., glucose or lactate) is present.[1][3]

These findings collectively suggest that this compound is a cellular signal for a low energy state, rather than just the absence of a carbon source.

Quantitative Data on this compound and Related Metabolites

The following tables summarize the key quantitative data regarding the levels of this compound and related nucleotides in E. coli under various conditions.

Table 1: Thiamine Derivative Composition in E. coli

| Condition | ThDP (% of total thiamine) | ThMP (% of total thiamine) | This compound (% of total thiamine) |

| Optimal Growth (LB medium) | >95% | 3-4% | Traces |

| Carbon Starvation (4 hours in M9) | Decreased | Stable | ~15% |

Data extracted from Gigliobianco et al., 2010.[1]

Table 2: ATP/ADP Ratio in E. coli During Carbon Starvation

| Condition | Time Point | ATP/ADP Ratio |

| Steady-state growth (minimal medium + 0.02% glucose) | - | 5.9 (± 1.3) |

| After glucose exhaustion | 1 hour | 3.9 (± 0.9) |

| After glucose exhaustion | 1 day | 1.8 (± 0.3) |

| After glucose exhaustion | 5 days | 0.6 (± 0.1) |

Data from Riber et al., 2021.[4]

The this compound Synthesis Pathway and its Regulation

This compound is synthesized from thiamine diphosphate (ThDP) and either ADP or ATP by the enzyme ThDP adenylyl transferase.[2][5] The reaction is as follows:

ThDP + ADP/ATP ⇌ this compound + Pi/PPi

The synthesis of this compound is tightly regulated by the cell's energetic state.

Signaling Pathway Diagram

Caption: this compound synthesis pathway in E. coli under metabolic stress.

Key Regulatory Factors

-

Substrate Availability: The synthesis of this compound is dependent on the availability of its substrates, ThDP and ADP (or ATP). Under carbon starvation, the pool of free ThDP increases, providing more substrate for the reaction. Although ATP levels drop, ADP becomes more available, which is likely the more physiological phosphate donor under these low-energy conditions.[2]

-

Inhibition by ThTP: The accumulation of this compound is inhibited by ThTP. This ensures that these two stress signals, which respond to different types of starvation (carbon vs. amino acid), do not accumulate simultaneously.[1]

-

Proton Motive Force: The dissipation of the proton motive force by uncouplers like CCCP strongly induces this compound synthesis. This highlights the sensitivity of this pathway to the overall energetic health of the cell membrane and respiratory chain.[1]

Experimental Protocols

This section provides detailed methodologies for the study of this compound in E. coli.

Bacterial Strains and Growth Conditions for Carbon Starvation

-

Bacterial Strain: E. coli K-12 strains such as MG1655 or BL21 are commonly used.[4][6]

-

Growth Medium:

-

Rich Medium (for initial culture): Luria-Bertani (LB) broth.

-

Minimal Medium (for starvation): M9 minimal medium supplemented with essential nutrients except for a carbon source.

-

-

Protocol for Inducing Carbon Starvation:

-

Inoculate a starter culture of E. coli in LB broth and grow overnight at 37°C with aeration.

-

The next day, dilute the overnight culture into fresh LB broth and grow to mid-exponential phase (OD600 ≈ 0.5).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with M9 minimal medium lacking a carbon source to remove any residual nutrients.

-

Resuspend the cells in carbon-free M9 minimal medium to the desired cell density.

-

Incubate the cell suspension at 37°C with aeration. Samples can be taken at various time points to measure this compound levels.

-

Extraction of Thiamine Derivatives from E. coli

-

Take a known volume of the cell culture and pellet the cells by centrifugation.

-

Resuspend the cell pellet in a small volume of ice-cold 0.5 M perchloric acid.

-

Lyse the cells by sonication or bead beating while keeping the sample on ice.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Neutralize the supernatant containing the acid-soluble nucleotides with a solution of K2CO3.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

The resulting supernatant contains the thiamine derivatives and can be stored at -80°C until analysis.

HPLC Analysis of Thiamine Derivatives

-

Principle: Thiamine and its phosphorylated derivatives are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by fluorescence after post-column derivatization to thiochrome.

-

Instrumentation: An HPLC system equipped with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A gradient of two buffers is typically used. For example:

-

Buffer A: A solution of sodium phosphate buffer with an ion-pairing agent like tetra-n-butylammonium hydrogen sulfate.

-

Buffer B: A mixture of Buffer A and an organic solvent like methanol or acetonitrile.

-

-

A specific published method uses a mobile phase containing 50 mM NaH2PO4 (pH 9.5), 25 mM tetra-n-butylammonium hydrogen sulfate, and 4% tetrahydrofuran, run at a flow rate of 0.5 ml/min.[7]

-

-

Post-Column Derivatization:

-

The column effluent is mixed with a solution of potassium ferricyanide in NaOH to oxidize the thiamine derivatives to the highly fluorescent thiochromes.

-

The fluorescence is then measured with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

-

-

Quantification: The peak areas of the different thiamine derivatives are integrated and compared to the peak areas of known standards to determine their concentrations.

ThDP Adenylyl Transferase Enzyme Assay

-

Principle: The activity of ThDP adenylyl transferase is measured by quantifying the amount of this compound produced from ThDP and ADP over time.

-

Enzyme Preparation: A partially purified enzyme extract from E. coli is used. This can be obtained by sonication of the cells, followed by centrifugation to obtain a soluble fraction. Further purification steps like heat treatment and size-exclusion chromatography can be employed.[7]

-

Reaction Mixture (Standard Conditions):

-

50 mM Sodium maleate buffer, pH 6.5

-

1 mM ADP

-

0.1 mM ThDP

-

10 mM MgSO4

-

A heat-stable soluble activator from the bacterial extract

-

Enzyme preparation

-

-

Protocol:

-

Combine all reaction components except the enzyme in a microcentrifuge tube and pre-incubate at 37°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding perchloric acid to denature the enzyme.

-

Neutralize the sample and analyze the amount of this compound formed by HPLC as described above.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound in E. coli.

Kinetic Properties of ThDP Adenylyl Transferase

The enzyme responsible for this compound synthesis, ThDP adenylyl transferase, exhibits specific kinetic properties that are crucial for its regulatory role.

Table 3: Kinetic Parameters of E. coli ThDP Adenylyl Transferase

| Substrate | Kinetic Parameter | Value |

| ThDP | Km | ~5 mM |

| ADP | S0.5 | 0.08 mM |

| ADP | Hill Coefficient | 2.1 |

Data from Makarchikov et al., 2007.[5]

The high Km for ThDP suggests that under physiological conditions, the rate of this compound synthesis is likely proportional to the concentration of free ThDP.[5] The sigmoidal kinetics with respect to ADP, indicated by the Hill coefficient greater than 1, suggests cooperative binding of ADP, allowing for a more sensitive response to changes in the cellular energy state.[5]

Implications for Drug Development

The this compound signaling pathway represents a potential target for the development of novel antimicrobial agents. As this pathway is critical for the survival of E. coli under nutrient-limiting conditions, which are often encountered during infection, its inhibition could impair bacterial viability. Potential drug development strategies could focus on:

-

Inhibitors of ThDP Adenylyl Transferase: Small molecules that specifically inhibit this enzyme would prevent the production of the this compound stress signal, potentially rendering the bacteria more susceptible to other stresses.

-

Disruption of this compound-mediated signaling: As the downstream targets of this compound are identified, strategies to interfere with these interactions could be developed.

Conclusion

The discovery of this compound in E. coli has opened a new avenue of research into bacterial stress responses. This molecule serves as a key signal of energy stress, integrating information about carbon availability and the integrity of the cell's energy-transducing machinery. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate this fascinating aspect of bacterial physiology. Further elucidation of the this compound signaling pathway and its downstream effectors will not only enhance our fundamental understanding of microbial adaptation but may also pave the way for novel therapeutic interventions against pathogenic bacteria.

References

- 1. Adenosine thiamine triphosphate accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Energy Starvation Induces a Cell Cycle Arrest in Escherichia coli by Triggering Degradation of the DnaA Initiator Protein [frontiersin.org]

- 5. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing adenosine thiamine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. catalog.ggau.by [catalog.ggau.by]

Endogenous function of AThTP in mammalian cells

An In-depth Technical Guide on the Endogenous Function of Adenosine Thiamine Triphosphate (AThTP) in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine thiamine triphosphate (this compound) is a naturally occurring thiamine derivative found in small quantities in mammalian tissues. While its precise physiological role is still under investigation, emerging evidence suggests its involvement in cellular stress responses and metabolic regulation. This document provides a comprehensive overview of the current understanding of this compound's function in mammalian cells, including its synthesis, metabolism, and potential as a therapeutic target. It details the enzymatic pathways governing its cellular concentration, summarizes quantitative data on its tissue distribution and enzyme kinetics, and provides detailed protocols for its study.

Introduction

Thiamine (Vitamin B1) is an essential micronutrient that, in its phosphorylated forms, plays a critical role in cellular metabolism. The most well-characterized derivative, thiamine diphosphate (ThDP), is a vital coenzyme for enzymes involved in carbohydrate and amino acid catabolism.[1] However, several other thiamine derivatives exist, including thiamine triphosphate (ThTP) and the more recently discovered adenosine thiamine triphosphate (this compound).[2]

This compound was first identified in Escherichia coli, where it accumulates under conditions of carbon starvation, suggesting a role as a metabolic stress signal.[3][4] In mammalian cells, this compound is present at much lower concentrations in tissues such as the muscle, heart, brain, kidneys, and liver.[3] Its structural similarity to NAD+ and its accumulation under stress conditions in bacteria have led to the hypothesis that it may serve as a signaling molecule in mammals, potentially linking the cell's energetic state to downstream regulatory pathways.

This compound Synthesis and Metabolism

The metabolism of this compound in mammalian cells involves both synthesis and hydrolysis, governed by specific enzymatic activities.

Biosynthesis

In bacteria, this compound is synthesized from thiamine diphosphate (ThDP) and either ATP or ADP by the enzyme ThDP adenylyl transferase.[3][4] The reaction is as follows:

ThDP + ATP(ADP) ⇌ this compound + PPi(Pi)[3]

While a specific ThDP adenylyl transferase has not yet been fully characterized in mammals, it is proposed that a similar enzymatic activity exists in the cytosol, converting cytosolic ThDP into this compound.

Hydrolysis

The hydrolysis of this compound in mammalian tissues is catalyzed by a membrane-bound this compound hydrolase. This enzyme appears to be of microsomal origin and exhibits optimal activity at an alkaline pH (8.0-8.5). Unlike many ATPases, this hydrolase does not require Mg²⁺ ions for its activity. The highest levels of this compound hydrolase activity are found in the liver and kidneys.

Quantitative Data

The study of this compound in mammalian systems has yielded quantitative data regarding its concentration in various tissues and the kinetic properties of the enzymes involved in its metabolism.

Table 1: this compound Concentration in Various Mouse Tissues

| Tissue | This compound Concentration (pmol/g wet weight) |

| Muscle | ~2.5 |

| Heart | ~1.8 |

| Brain | ~1.5 |

| Kidneys | ~1.2 |

| Liver | ~1.0 |

Data adapted from studies on this compound distribution in mice.[3]

Table 2: Kinetic Properties of this compound Hydrolase

| Organism | Tissue | Apparent Kₘ (µM) |

| Rat | Liver | 84.4 ± 9.4 |

| Chicken | Liver | 54.6 ± 13.1 |

Data represents the Michaelis-Menten constant (Kₘ) for this compound hydrolase, indicating the substrate concentration at which the reaction rate is half of Vmax.

Proposed Endogenous Functions

While the full scope of this compound's function in mammalian cells is not yet elucidated, recent findings point towards a significant role in the cellular response to stress.

Inhibition of PARP-1

One of the most significant discoveries regarding this compound's function is its ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1).[5] PARP-1 is an enzyme that becomes overactivated in response to DNA damage and cellular stress, leading to a depletion of cellular NAD+ and ATP, which can ultimately result in cell death. This overactivation is implicated in the pathophysiology of various diseases, including diabetic complications.[5]

Given that the structure of this compound resembles that of NAD+, it is hypothesized to act as a competitive inhibitor of PARP-1. By binding to PARP-1, this compound can prevent the excessive consumption of NAD+, thereby preserving cellular energy stores and mitigating stress-induced cell damage.[5] This suggests a neuroprotective and cytoprotective role for endogenous this compound.

Role in Cellular Metabolism

The synthesis of this compound from precursors of energy metabolism (ATP/ADP and ThDP) suggests its level may fluctuate with the energy status of the cell. In E. coli, this compound accumulates under energy stress.[2] A similar role as a metabolic sensor or regulator is hypothesized in mammalian cells, although this is yet to be definitively proven.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of this compound from mammalian tissue.

1. Materials:

-

Tissue of interest (e.g., liver, brain)

-

Perchloric acid (PCA), 0.6 M, ice-cold

-

Potassium carbonate (K₂CO₃), 3 M

-

Mobile phase: Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium), pH adjusted, mixed with acetonitrile or methanol.

-

HPLC system with a C18 reverse-phase column and UV detector (260 nm).

2. Tissue Extraction:

-

Rapidly excise and freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue and homogenize in 5 volumes of ice-cold 0.6 M PCA.

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (acid extract) and neutralize by adding 3 M K₂CO₃ dropwise until the pH reaches 6.5-7.0. The formation of a potassium perchlorate precipitate will be observed.

-

Incubate on ice for 15 minutes and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Filter the final supernatant through a 0.22 µm filter before HPLC analysis.

3. HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a known volume (e.g., 20 µL) of the prepared tissue extract.

-

Run the chromatogram using an isocratic or gradient elution method optimized for nucleotide separation.

-

Detect the eluting compounds at 260 nm.

-

Identify the this compound peak by comparing its retention time to that of the this compound standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

This compound Hydrolase Activity Assay

This protocol measures the activity of the membrane-bound this compound hydrolase in tissue microsomes.

1. Materials:

-

Tissue of interest (e.g., liver, kidney)

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4.

-

Assay buffer: 100 mM Tris-HCl, pH 8.5.

-

This compound solution (substrate), 1 mM in water.

-

Malachite Green reagent for inorganic phosphate (Pi) detection.

-

Microsomal fraction prepared from tissue homogenate by differential centrifugation.

2. Microsome Preparation:

-

Homogenize fresh tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration (e.g., by Bradford assay).

3. Enzyme Assay:

-

In a microcentrifuge tube, prepare the reaction mixture:

-

50 µL Assay Buffer (100 mM Tris-HCl, pH 8.5)

-

X µL Microsomal preparation (containing 10-50 µg of protein)

-

Y µL Deionized water to bring the pre-incubation volume to 90 µL.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 1 mM this compound solution (final concentration 100 µM).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a reagent that denatures the protein and is compatible with the phosphate detection method (e.g., an acidic solution for the Malachite Green assay).

-

Measure the amount of inorganic phosphate (Pi) released using the Malachite Green reagent, reading the absorbance at ~620-650 nm.

-

Calculate the specific activity as nmol of Pi released per minute per mg of microsomal protein.

Conclusion and Future Directions

Adenosine thiamine triphosphate is an intriguing metabolite in mammalian cells, transitioning from a biochemical curiosity to a molecule of potential physiological significance. Its role as a PARP-1 inhibitor highlights a plausible function in cellular protection against stress, opening new avenues for research in neurodegenerative diseases, diabetes, and other conditions associated with PARP-1 overactivation.

Future research should focus on the definitive identification and characterization of the mammalian ThDP adenylyl transferase to better understand the regulation of this compound synthesis. Furthermore, exploring the interaction of this compound with other cellular components, such as ion channels, and elucidating its role in various stress-response pathways will be crucial in fully understanding its endogenous function. The development of specific pharmacological modulators of this compound metabolism will be instrumental in validating its therapeutic potential.

References

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine thiamine triphosphate - Wikipedia [en.wikipedia.org]

- 4. Adenosine_thiamine_triphosphate [chemeurope.com]

- 5. Adenosine thiamine triphosphate (this compound) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthesis of Adenosine Thiamine Triphosphate (AThTP) from Thiamine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic synthesis of adenosine thiamine triphosphate (AThTP) from thiamine diphosphate (ThDP). It covers the key enzyme involved, its kinetic properties, detailed experimental protocols for its purification and activity assay, and methods for the quantification of this compound. This document is intended to serve as a comprehensive resource for researchers in biochemistry, drug development, and related fields who are interested in the non-coenzyme roles of thiamine derivatives.

Introduction to this compound Synthesis

Adenosine thiamine triphosphate (this compound) is a naturally occurring thiamine adenine nucleotide discovered in Escherichia coli.[1] It is also found in lower concentrations in other organisms, including yeast, higher plants, and animal tissues.[1] In E. coli, this compound levels can constitute up to 15-20% of the total thiamine content under conditions of carbon starvation, suggesting a role as a metabolic signal in response to energy stress.[1][2]

The synthesis of this compound from thiamine diphosphate (ThDP) is catalyzed by the enzyme thiamine diphosphate adenylyl transferase .[3] This enzyme facilitates the transfer of an adenylyl group from a donor, typically adenosine triphosphate (ATP) or adenosine diphosphate (ADP), to ThDP.[3] The overall reaction is as follows:

ThDP + ATP ⇌ this compound + PPi or ThDP + ADP ⇌ this compound + Pi [1]

While both ATP and ADP can serve as the adenylyl donor, ADP is considered the more physiologically relevant substrate, particularly under the energy-depleted conditions in which this compound is synthesized.[4]

The Enzyme: Thiamine Diphosphate Adenylyl Transferase

The thiamine diphosphate adenylyl transferase from E. coli is a soluble, high molecular weight protein complex.[3] It has been partially purified and characterized, revealing its existence in two active forms: a 190 kDa monomer and a 355 kDa dimer.[4] The enzyme exhibits an absolute requirement for divalent metal ions, such as Mg²⁺ or Mn²⁺, for its catalytic activity.[3]

Kinetic Properties

The kinetic parameters of the partially purified thiamine diphosphate adenylyl transferase have been investigated, providing insights into its function. The enzyme displays distinct kinetics with respect to its two substrates, ThDP and ADP.

| Substrate | Parameter | Value | Notes |

| ThDP | K_m | ~5 mM | Michaelis-Menten kinetics were observed. This high K_m value suggests that the in vivo rate of this compound synthesis is likely proportional to the free ThDP concentration.[3][5] |

| ADP | S₀.₅ | 0.08 mM | Sigmoidal kinetics were observed, indicating cooperativity.[3][5] |

| ADP | Hill Coefficient (n_H) | 2.1 | This value suggests the presence of at least two cooperative binding sites for ADP.[3][5] |

The optimal pH for the enzyme's activity is in the range of 6.5 to 7.0.[5] The enzyme demonstrates high specificity for its substrates; it does not utilize other thiamine phosphates (ThMP, ThTP) or other nucleoside diphosphates (GDP, UDP, CDP).[6]

Experimental Protocols

This section provides detailed methodologies for the partial purification of thiamine diphosphate adenylyl transferase from E. coli, the enzyme activity assay, and the quantification of this compound by High-Performance Liquid Chromatography (HPLC).

Partial Purification of Thiamine Diphosphate Adenylyl Transferase from E. coli

This protocol is based on the methods described by Makarchikov et al. (2007).[6]

3.1.1. Bacterial Growth and Cell Lysis

-

Growth of E. coli : E. coli strain BL21 is grown overnight in Luria-Bertani (LB) medium at 37°C with shaking. The cells are then transferred to a minimal M9 medium containing 10 mM glucose and incubated for 40 minutes.[6]

-

Cell Harvesting and Lysis : The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (50 mM Tris-HCl, pH 7.4, containing 0.2 mM EDTA, 0.1 mM PMSF, and 0.15 M KCl) and lysed by sonication or French press.[6] The cell debris is removed by ultracentrifugation to obtain the crude cell extract.

3.1.2. Heat Treatment

-

The crude cell extract is heated to 55-60°C for 10 minutes.

-

The suspension is then rapidly cooled on ice.

-

Precipitated proteins are removed by centrifugation, and the supernatant containing the partially purified enzyme is collected.

3.1.3. Gel Filtration Chromatography

-

The supernatant from the heat treatment step is concentrated and loaded onto a Sephadex G-200 gel filtration column.

-

The column is equilibrated and eluted with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl).

-

Fractions are collected and assayed for this compound synthesis activity. The active fractions corresponding to the 355 kDa and 190 kDa forms of the enzyme are pooled.

Enzyme Activity Assay

The activity of thiamine diphosphate adenylyl transferase is determined by measuring the amount of this compound produced over time.

3.2.1. Reaction Mixture

A standard reaction mixture contains the following components in a final volume of 100 µL:

-

50 mM Sodium Maleate buffer, pH 6.5

-

1 mM ADP (or ATP)

-

0.1 mM ThDP

-

10 mM MgSO₄

-

A heat-stable soluble activator preparation from E. coli extract

-

Enzyme preparation

3.2.2. Assay Procedure

-

The reaction components, except for the enzyme, are pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by the addition of the enzyme preparation.

-

The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by the addition of 12% trichloroacetic acid (TCA).

-

Precipitated protein is removed by centrifugation.

-

The supernatant is extracted with diethyl ether to remove the TCA.

-

The aqueous phase containing this compound is then analyzed by HPLC.

Quantification of this compound by HPLC

This compound and other thiamine derivatives can be quantified using a reversed-phase HPLC method with pre-column derivatization to form the fluorescent thiochrome derivatives.

3.3.1. Derivatization

-

An aliquot of the reaction mixture supernatant is mixed with an alkaline solution of potassium ferricyanide to oxidize the thiamine compounds to their corresponding thiochromes.

-

The reaction is stopped by the addition of an acid.

3.3.2. HPLC Conditions

-

Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A : A suitable aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Mobile Phase B : Acetonitrile or methanol.

-

Gradient : A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the different thiochrome derivatives.

-

Detection : Fluorescence detector with excitation at ~365 nm and emission at ~435 nm.

-

Quantification : The concentration of this compound is determined by comparing the peak area to that of a known standard.

Visualizations

This compound Synthesis Pathway

Caption: The enzymatic synthesis of this compound from ThDP and ADP or ATP.

Experimental Workflow for Enzyme Purification

Caption: Workflow for the partial purification of ThDP adenylyl transferase.

References

- 1. Adenosine_thiamine_triphosphate [bionity.com]

- 2. Adenosine thiamine triphosphate accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing adenosine thiamine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. catalog.ggau.by [catalog.ggau.by]

- 6. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing adenosine thiamine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Localization of Adenosine Thiamine Triphosphate (AThTP) in Plant Roots: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current understanding and methodologies for investigating the cellular localization of adenosine thiamine triphosphate (AThTP) in plant roots. It addresses the existing ambiguities in the scientific literature and presents a guide for future research in this area.

Introduction: The Enigma of this compound in Plant Roots

Adenosine thiamine triphosphate (this compound) is a naturally occurring thiamine derivative first discovered in Escherichia coli, where it accumulates under carbon starvation, suggesting a role as a signaling molecule in response to cellular stress.[1] While it has been reported to exist in lower amounts in various eukaryotic organisms, including the roots of higher plants, its precise physiological function and subcellular distribution within plant tissues remain largely uncharacterized.[1]

A significant challenge in the study of this compound in plant roots is the conflicting evidence regarding its very presence. An initial report in 2007 identified this compound in plant and animal tissues. However, a subsequent study focusing on thiamine derivatives in Arabidopsis thaliana was unable to detect this compound in root tissues under standard growth conditions. This discrepancy underscores the need for sensitive and specific analytical methods and suggests that the presence of this compound in plant roots may be transient, species-specific, or induced by specific environmental cues.

Thiamine and its phosphorylated derivatives are known to play crucial roles in plant metabolism and stress responses.[2][3] The biosynthesis of these compounds is often upregulated under abiotic stress conditions such as salinity, osmotic stress, and temperature extremes.[2] This connection to stress responses provides a compelling rationale for investigating the potential role of this compound as a signaling molecule in plant roots, the primary interface between the plant and its challenging soil environment.

This technical guide aims to:

-

Summarize the current, albeit limited, knowledge on this compound in plant roots.

-

Provide detailed experimental protocols for the extraction, separation, and quantification of this compound.

-

Propose a hypothetical framework for the subcellular localization and potential signaling roles of this compound in plant roots.

-

Offer a roadmap for researchers seeking to elucidate the cellular biology of this enigmatic molecule.

Quantitative Data: An Unresolved Picture

To date, there is a notable absence of published quantitative data detailing the concentration of this compound in different subcellular compartments of plant roots. The conflicting reports on its detection have precluded such detailed analyses. Future research, employing the sensitive methodologies outlined in this guide, will be crucial for populating the following conceptual table with empirical data.

Table 1: Hypothetical Distribution of this compound in Plant Root Cells (Target for Future Research)

| Cellular Compartment | This compound Concentration (pmol/mg protein) | Method of Determination | Reference |

| Cytosol | - | HPLC-MS/MS | To be determined |

| Mitochondria | - | HPLC-MS/MS | To be determined |

| Plastids (Amyloplasts) | - | HPLC-MS/MS | To be determined |

| Nucleus | - | HPLC-MS/MS | To be determined |

| Vacuole | - | HPLC-MS/MS | To be determined |

Experimental Protocols

The investigation of this compound localization in plant roots requires a combination of meticulous subcellular fractionation and highly sensitive analytical techniques. The following protocols are adapted from established methods for the analysis of nucleotides and subcellular components in plant tissues.

Protocol 1: Subcellular Fractionation of Plant Roots

This protocol describes the isolation of major organelles from plant root tissue by differential and density gradient centrifugation.

Materials:

-

Fresh, young root tissue (e.g., from Zea mays, Pisum sativum, or Arabidopsis thaliana)

-

Grinding buffer: 50 mM HEPES-KOH (pH 7.5), 0.3 M sucrose, 5 mM EDTA, 3 mM DTT, 1 mM PMSF, 0.1% (w/v) BSA, 0.2% (w/v) polyvinylpyrrolidone (PVP-40)

-

Wash buffer: 50 mM HEPES-KOH (pH 7.5), 0.3 M sucrose

-

Percoll or sucrose solutions for density gradients

-

Homogenizer (e.g., mortar and pestle, blender)

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors

-

Microscopy equipment for assessing organelle integrity

Procedure:

-

Homogenization: Harvest fresh root tissue and immediately place it in ice-cold grinding buffer (1:3 tissue-to-buffer ratio, w/v). Homogenize the tissue using a pre-chilled mortar and pestle or a blender with short bursts to minimize organelle damage.

-

Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove cell debris.

-

Differential Centrifugation:

-

Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells. The supernatant contains mitochondria, plastids, and other smaller organelles.

-

Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and plastids. The resulting supernatant is the cytosolic fraction.

-

-

Density Gradient Centrifugation (for separating mitochondria and plastids):

-

Gently resuspend the 20,000 x g pellet in wash buffer.

-

Layer the resuspended pellet onto a pre-formed continuous or discontinuous Percoll or sucrose gradient.

-

Centrifuge at 40,000 x g for 45-60 minutes at 4°C in a swinging-bucket rotor.

-

Carefully collect the distinct bands corresponding to mitochondria and plastids. The purity of these fractions should be assessed using marker enzyme assays and microscopy.

-

-

Washing and Storage: Wash the collected organelle fractions with wash buffer to remove the gradient medium. The final pellets can be used immediately for metabolite extraction or stored at -80°C.

Protocol 2: Extraction of Thiamine Derivatives from Root Tissues and Organelle Fractions

This protocol is designed for the efficient extraction of this compound and other thiamine derivatives for subsequent analysis.

Materials:

-

Fresh or frozen root tissue or isolated organelle fractions

-

Extraction buffer: 0.1 M formic acid or 5% (w/v) trichloroacetic acid (TCA)

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Sample Preparation: Weigh the frozen tissue or use the pelleted organelle fractions.

-

Extraction: Add ice-cold extraction buffer to the sample (e.g., 1 mL per 100 mg of tissue).

-

Homogenization: Thoroughly vortex the sample and incubate on ice for 15-30 minutes. Sonication on ice can improve extraction efficiency.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

-

Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Storage: Store the extract at -80°C until analysis. For TCA extracts, the TCA can be removed by ether extraction prior to analysis if it interferes with downstream applications.

Protocol 3: Quantification of this compound by HPLC-MS/MS

This protocol outlines the analytical parameters for the sensitive detection and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate this compound from other nucleotides and thiamine derivatives.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, monitoring the fragmentation of the protonated molecule [M+H]+ to specific daughter ions.

-

Source Parameters: Ion spray voltage, temperature, and gas flows should be optimized for maximal this compound signal.

Quantification:

-

A standard curve should be generated using a certified this compound standard.

-

Stable isotope-labeled internal standards are recommended for the most accurate quantification.

Visualizations: Hypothetical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical biosynthetic pathway for this compound in plant roots and a proposed experimental workflow for determining its subcellular localization.

Caption: Hypothetical biosynthesis of this compound in plant roots.

Caption: Experimental workflow for this compound localization.

Future Directions and Conclusion

The study of this compound in plant roots is a nascent field with the potential to uncover novel signaling pathways related to stress adaptation. The primary obstacle to progress is the need for definitive and reproducible detection of this compound in root tissues.

Future research should focus on:

-

Systematic Screening: Analyzing a wide range of plant species under various abiotic stress conditions (e.g., drought, salinity, nutrient deficiency) to identify the specific triggers for this compound synthesis.

-

Methodological Validation: Cross-validation of different extraction and analytical methods to resolve the existing discrepancies in this compound detection.

-

Enzyme Identification: Identifying and characterizing the plant enzyme(s) responsible for this compound synthesis, which would provide crucial tools for genetic and biochemical studies.

-

Functional Genomics: Utilizing knockout mutants and overexpression lines of candidate biosynthetic enzymes to elucidate the physiological role of this compound.

References

- 1. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing adenosine thiamine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of thiamine (vitamin B1) in plant health: From crop yield to biofortification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Role of Adenosine 5'-tetraphosphate (AThTP) in Yeast Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the current understanding of Adenosine 5'-tetraphosphate (AThTP) in the metabolism of the model organism Saccharomyces cerevisiae. It covers the synthesis, proposed biological functions, and degradation of this molecule, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Adenosine 5'-tetraphosphate (this compound), also denoted as ppppA, is a purine nucleotide that has been identified in various organisms, including the yeast Saccharomyces cerevisiae. While present in lesser amounts compared to its triphosphate counterpart, ATP, this compound is emerging as a potential signaling molecule involved in key developmental processes.[1] This document synthesizes the existing knowledge on the metabolic significance of this compound in yeast, providing a technical resource for researchers in cellular metabolism and drug discovery.

Synthesis of this compound in Saccharomyces cerevisiae

The primary enzyme responsible for the synthesis of this compound in yeast is acetyl-coenzyme A synthetase (ACS) . This enzyme catalyzes the formation of this compound from ATP and inorganic tripolyphosphate (PPPi).

Enzymatic Reaction

The synthesis of this compound by acetyl-CoA synthetase proceeds as follows:

ATP + PPPi → this compound + PPi

This reaction is a side activity of acetyl-CoA synthetase, which primarily catalyzes the formation of acetyl-CoA.

Quantitative Data on this compound Synthesis

The kinetic parameters of yeast acetyl-CoA synthetase for this compound synthesis have been characterized, providing valuable quantitative insights into its formation.

| Substrate | Km (mM) | Reference |

| ATP | 0.16 | [2] |

| Tripolyphosphate (PPPi) | 4.7 | [2] |

| Acetyl-AMP | 1.8 | [2] |

Table 1: Michaelis-Menten constants (Km) for substrates of yeast acetyl-CoA synthetase in the context of this compound synthesis.

The synthesis of this compound is influenced by the presence of acetate and coenzyme A (CoA). Acetate has been shown to stimulate the synthesis of this compound twofold, with an apparent Km of 0.065 mM.[2] Conversely, CoA inhibits the reaction, with a 50% inhibitory concentration (IC50) of 0.015 mM.[2]

Experimental Protocol: In Vitro Assay for this compound Synthesis by Acetyl-CoA Synthetase

This protocol is adapted from the methodology described by Guranowski et al. (1994).

Objective: To measure the synthesis of this compound from ATP and tripolyphosphate catalyzed by purified yeast acetyl-CoA synthetase.

Materials:

-

Purified yeast acetyl-CoA synthetase

-

ATP solution (100 mM, pH 7.0)

-

Tripolyphosphate solution (100 mM, pH 7.0)

-

Acetate solution (10 mM, pH 7.0)

-

CoA solution (1 mM, pH 7.0)

-

Reaction buffer (100 mM MES-KOH, pH 6.3, 10 mM MgCl2)

-

Quenching solution (e.g., 1 M perchloric acid)

-

HPLC system with an anion-exchange or ion-pair reversed-phase column

-

This compound standard

Procedure:

-

Prepare a reaction mixture containing 100 mM MES-KOH buffer (pH 6.3), 10 mM MgCl2, 1 mM ATP, and 10 mM tripolyphosphate.

-

To investigate the effect of acetate, add it to a final concentration of 1 mM. For inhibition studies, add CoA at varying concentrations.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified yeast acetyl-CoA synthetase.

-

Incubate the reaction at 30°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold quenching solution.

-

Neutralize the samples with a suitable base (e.g., K2CO3).

-

Centrifuge the samples to remove precipitated protein.

-

Analyze the supernatant for this compound formation using HPLC. Quantify the this compound peak by comparing its area to that of a known standard.

Biological Role of this compound in Yeast Metabolism

The precise biological role of this compound in yeast is still under investigation, but current evidence strongly points towards its function as a signaling molecule in the process of sporulation .

This compound and Sporulation

Sporulation, or gametogenesis, in S. cerevisiae is a developmental program initiated in response to nutrient starvation, specifically a lack of nitrogen and a non-fermentable carbon source. This process involves meiosis and the formation of four haploid spores.

This compound is uniquely synthesized during the late stages of sporulation, following the formation of ascospores.[1] It is absent in vegetative yeast cells and in asporogenous diploid cells that are incapable of sporulating.[1] This specific temporal appearance suggests a role for this compound as a signal nucleotide that marks a particular stage of ascospore development.[1]

Quantitative Data on this compound Levels during Sporulation

Direct measurements have revealed the intracellular concentration of this compound during sporulation relative to the concentration of ATP.

| Condition | This compound Concentration (% of ATP) | Reference |

| Sporulating diploid cells (late stage) | 2.0 | [1] |

| Vegetative diploid cells | Not detectable | [1] |

| Asporogenous a/a or α/α cells | Not detectable | [1] |

Table 2: Intracellular concentration of this compound in Saccharomyces cerevisiae under different physiological states.

Proposed Signaling Pathway

While the exact signaling cascade initiated by this compound is yet to be elucidated, a hypothetical pathway can be proposed based on its role as a late-stage sporulation signal.

This diagram illustrates the synthesis of this compound by acetyl-CoA synthetase and a hypothetical signaling pathway where this compound acts as an intracellular signal, potentially binding to an unknown receptor or effector protein to regulate downstream targets involved in the final stages of spore maturation.

Degradation of this compound

The enzymatic degradation of this compound in Saccharomyces cerevisiae is not well characterized. However, based on studies of other dinucleoside polyphosphates, it is likely that members of the Nudix (Nucleoside diphosphate linked to moiety X) hydrolase superfamily are involved in its turnover. These enzymes typically hydrolyze the phosphodiester bonds of a variety of nucleotide substrates. Further research is required to identify the specific yeast Nudix hydrolase(s) responsible for this compound degradation and to determine their kinetic parameters.

Experimental Methodologies

Protocol for Yeast Sporulation and Metabolite Extraction

Objective: To induce sporulation in diploid S. cerevisiae and extract metabolites for this compound analysis.

Materials:

-

Diploid S. cerevisiae strain capable of sporulation (e.g., SK1)

-

Pre-sporulation medium (YPA: 1% yeast extract, 2% peptone, 1% potassium acetate)

-

Sporulation medium (1% potassium acetate, supplemented with necessary amino acids and bases for auxotrophic strains)

-

Quenching solution (-40°C, 60% methanol)

-

Extraction solution (e.g., boiling ethanol or a chloroform/methanol/water mixture)

Procedure:

-

Grow a culture of diploid yeast in YPA medium to mid-log phase.

-

Harvest the cells by centrifugation and wash them with sterile water.

-

Resuspend the cells in sporulation medium to an appropriate density.

-

Incubate the culture with vigorous shaking at 30°C to induce sporulation. Monitor sporulation progress microscopically.

-

At desired time points (e.g., late-stage sporulation), rapidly quench a sample of the cell culture by adding it to the ice-cold quenching solution.

-

Harvest the quenched cells by centrifugation at low temperature.

-

Extract the intracellular metabolites using a chosen extraction method (e.g., resuspend the cell pellet in boiling 75% ethanol for 3 minutes).

-

Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.

-

Store the extracts at -80°C until analysis.

Protocol for this compound Quantification by HPLC-MS/MS

Objective: To quantify the intracellular concentration of this compound in yeast extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Ion-pair reversed-phase column (e.g., C18)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tributylamine and 15 mM acetic acid in water)

-

Mobile Phase B: Acetonitrile or methanol

-

This compound analytical standard

Procedure:

-

Prepare a calibration curve using the this compound analytical standard.

-

Thaw the yeast metabolite extracts on ice.

-

Clarify the extracts by centrifugation or filtration.

-

Inject a known volume of the extract onto the HPLC column.

-

Separate the nucleotides using a gradient of Mobile Phase B.

-

Detect this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound will need to be determined.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Normalize the this compound concentration to the initial cell number or biomass.

References

Unresolved Functions of Adenosine Thiamine Triphosphate in Mammals: A Technical Guide

An in-depth technical guide on the core unresolved functions of adenosine thiamine triphosphate (AThTP) in mammals, designed for researchers, scientists, and drug development professionals.

Introduction

Adenosine thiamine triphosphate (this compound) is a naturally occurring thiamine derivative found in a wide range of organisms, from bacteria to mammals.[1][2][3] Unlike its well-characterized counterpart, thiamine diphosphate (ThDP), which serves as an essential coenzyme in carbohydrate and amino acid metabolism, the physiological roles of this compound in mammals remain largely enigmatic.[4] this compound is synthesized from ThDP and ATP (or ADP) and is present in small amounts in various mammalian tissues, including the liver, kidney, brain, heart, and muscle.[3][4] Its accumulation in E. coli under conditions of metabolic stress, such as carbon starvation, suggests a potential role as a signaling molecule.[5] However, its specific functions and the signaling pathways it may modulate in mammalian cells are still under investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its unresolved functions in mammals, quantitative data on its tissue distribution, detailed experimental protocols for its study, and postulated signaling pathways.

Quantitative Data on this compound Distribution in Mammalian Tissues

The concentration of this compound in mammalian tissues is generally low and can be variable. The following table summarizes the available quantitative data on this compound levels in various animal tissues.

| Animal Species | Tissue | This compound Concentration (pmol/g wet tissue) | Reference |

| Mouse | Liver | 0.5 - 2.0 | [1] |

| Rat | Liver | 0.2 - 1.5 | [1] |

| Bovine | Liver | ~0.1 | [1] |

| Chicken | Brain | ~0.5 | [1] |

| Chicken | Heart | ~0.3 | [1] |

| Chicken | Skeletal Muscle | ~0.2 | [1] |

Note: this compound levels can be influenced by factors such as the physiological state of the animal and pre-slaughter stress.[1]

Metabolism of this compound in Mammals: Synthesis and Hydrolysis

The metabolism of this compound in mammals involves its synthesis from ThDP and its subsequent hydrolysis.

Synthesis of this compound

In E. coli, this compound is synthesized by a ThDP adenylyl transferase.[6][7] While the specific enzyme responsible for this compound synthesis in mammals has not been fully characterized, it is presumed to be a similar nucleotidyl transferase that utilizes ThDP and either ATP or ADP as substrates.[4]

Hydrolysis of this compound

In animal tissues, this compound is hydrolyzed by a membrane-bound enzyme, likely of microsomal origin.[1][2][4] This this compound hydrolase catalyzes the conversion of this compound to ThDP and AMP.[4] The enzyme exhibits an alkaline pH optimum of 8.0-8.5 and does not require Mg²⁺ for its activity.[1][2] The Michaelis-Menten constants (Km) for this compound hydrolase have been determined in liver homogenates of rat and chicken.

| Animal Species | Tissue | Apparent Km for this compound (µM) | Reference |

| Rat | Liver | 84.4 ± 9.4 | [1][2] |

| Chicken | Liver | 54.6 ± 13.1 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and the assay of this compound hydrolase activity.

Protocol 1: Extraction and Quantification of this compound from Mammalian Tissues by HPLC

This protocol is based on methods described for the analysis of thiamine derivatives.[1]

1. Tissue Homogenization and Extraction: a. Excise mammalian tissue (e.g., liver, brain) and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until use. b. Weigh the frozen tissue (~100-200 mg) and homogenize in 5 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA). c. Keep the homogenate on ice for 30 minutes to allow for protein precipitation. d. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. e. Collect the supernatant, which contains the acid-soluble nucleotides, including this compound.

2. HPLC Analysis: a. The analysis of thiamine derivatives is performed by ion-pair reversed-phase HPLC with pre-column derivatization to form fluorescent thiochrome derivatives. b. Derivatization: Mix the TCA extract with an alkaline solution of potassium ferricyanide to convert thiamine and its phosphate esters into their respective thiochrome derivatives. c. HPLC System:

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient of a buffer containing a suitable ion-pairing agent (e.g., sodium hexanesulfonate) in a phosphate buffer at a slightly acidic pH, and an organic modifier like methanol or acetonitrile.

- Flow Rate: 1.0 mL/min.

- Detection: A fluorescence detector with excitation at ~365 nm and emission at ~435 nm. d. Quantification:

- Inject the derivatized sample into the HPLC system.

- Identify the this compound peak based on its retention time, which is determined by running a pure this compound standard.

- Quantify the amount of this compound by comparing the peak area of the sample with a standard curve generated from known concentrations of the this compound standard.

Protocol 2: Assay of this compound Hydrolase Activity

This protocol is based on the characterization of this compound hydrolase from animal tissues.[1][2]

1. Preparation of Microsomal Fraction (Example from Liver): a. Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria. c. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a protein concentration of 1-2 mg/mL.

2. Enzymatic Reaction: a. The reaction mixture (total volume of 100 µL) should contain:

- 50 mM Tris-HCl buffer, pH 8.0.

- This compound substrate (e.g., 100 µM).

- Microsomal protein (10-20 µg). b. Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes. c. Initiate the reaction by adding the this compound substrate. d. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an equal volume of 10% TCA.

3. Quantification of Reaction Product (ThDP): a. Centrifuge the reaction mixture at 15,000 x g for 10 minutes to pellet the precipitated protein. b. Analyze the supernatant for the amount of ThDP produced using the HPLC method described in Protocol 1. c. The enzyme activity is expressed as pmol of ThDP produced per minute per mg of protein.

Mandatory Visualizations

Proposed Signaling Pathway of this compound in Response to Cellular Stress

References

- 1. researchgate.net [researchgate.net]

- 2. Adenosine thiamine triphosphate and adenosine thiamine triphosphate hydrolase activity in animal tissues | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 3. Adenosine thiamine triphosphate - Wikipedia [en.wikipedia.org]

- 4. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine thiamine triphosphate accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing adenosine thiamine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiamine diphosphate adenylyl transferase from E. coli: functional characterization of the enzyme synthesizing adenosine thiamine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

AThTP vs. ATP: A Technical Guide to Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the molecular structures of Adenosine 5'-triphosphate (ATP) and its thiophosphate analog, Adenosine 5'-thiophosphate (AThTP). This document details the subtle yet significant structural differences that underpin their distinct biochemical activities and explores the experimental methodologies used to elucidate these characteristics. The guide is intended to be a valuable resource for researchers and professionals involved in biochemistry, pharmacology, and drug development, offering insights into the application of this compound as a tool to probe ATP-dependent processes.

Introduction: The Significance of ATP and its Analogs

Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, powering a vast array of cellular processes, from muscle contraction to DNA replication.[1] Its central role makes the study of ATP-dependent enzymes and receptors a cornerstone of biomedical research. Non-hydrolyzable or slowly-hydrolyzable analogs of ATP, such as this compound, are invaluable tools in these investigations. By replacing a non-bridging oxygen atom with a sulfur atom in the triphosphate chain, this compound retains the ability to bind to ATP-binding sites but exhibits altered hydrolysis kinetics, allowing researchers to trap enzymes in their ATP-bound state and to dissect the mechanisms of ATP-dependent signaling pathways.

Molecular Structure Comparison: this compound vs. ATP

The fundamental difference between this compound and ATP lies in the substitution of a sulfur atom for an oxygen atom on one of the phosphate groups. This substitution can occur at the alpha (α), beta (β), or gamma (γ) phosphate, leading to different isomers of this compound. The most commonly used and commercially available form is Adenosine 5'-[γ-thio]triphosphate (ATPγS), where the sulfur atom is on the terminal (gamma) phosphate. This guide will primarily focus on this isomer.

The introduction of the larger and less electronegative sulfur atom in place of oxygen induces subtle but significant changes in the geometry and electronic properties of the triphosphate chain. These alterations affect bond lengths, bond angles, and the charge distribution, which in turn influence the molecule's interaction with enzymes and its susceptibility to hydrolysis.

Quantitative Structural Data

Obtaining precise, side-by-side quantitative data from a single experimental study for both molecules is challenging. However, by compiling data from high-resolution X-ray crystallography and NMR spectroscopy studies of ATP and its analogs, we can construct a comparative view of their key structural parameters.

| Parameter | ATP | This compound (γ-thio) | Key Differences & Implications |

| Pγ-O/S Bond Length | ~1.50 Å | ~1.96 Å (P-S) | The P-S bond is significantly longer than the P-O bond due to the larger atomic radius of sulfur. This can alter the fit within the active site of some enzymes. |

| O-Pγ-O/S Bond Angle | ~109.5° | Varies, generally smaller | The bond angles around the γ-phosphorus are distorted due to the presence of the larger sulfur atom, which can affect the coordination with magnesium ions and the positioning of the triphosphate chain in an enzyme's active site. |

| Charge Distribution | The negative charge is delocalized over the oxygen atoms. | The negative charge is less effectively delocalized onto the sulfur atom due to its lower electronegativity. This can impact the strength of ionic interactions with amino acid residues in the ATP-binding pocket. | |

| Hydrolysis Rate | Readily hydrolyzed by ATPases. | Significantly more resistant to hydrolysis by most ATPases. | The P-S bond is less polarized and has a lower bond energy than the P-O bond, making it less susceptible to nucleophilic attack during hydrolysis. This property is the primary reason for its use as a non-hydrolyzable ATP analog. |

Note: The exact bond lengths and angles can vary depending on the crystal packing, counter-ions, and hydration state. The structure of ATP has been determined by X-ray crystallography, revealing a folded conformation of the triphosphate chain.[2]

Experimental Protocols for Synthesis and Structural Analysis

The ability to synthesize and rigorously characterize this compound is crucial for its application in research. The following sections outline the general principles and methodologies for its preparation and structural elucidation.

Synthesis and Purification of this compound

Enzymatic Synthesis:

While chemical synthesis routes exist, a common laboratory-scale method for the synthesis of ATPγS involves a kinase-catalyzed reaction.

Protocol Outline: Enzymatic Synthesis of ATPγS

-

Reaction Mixture Preparation: A typical reaction mixture includes ADP, a thiophosphate donor (e.g., thiophosphoenolpyruvate), and a suitable kinase (e.g., pyruvate kinase) in a buffered solution.

-

Incubation: The reaction is incubated at an optimal temperature and pH for the chosen kinase to allow for the transfer of the thiophosphate group to ADP.

-

Reaction Termination: The reaction is stopped by methods such as heat inactivation of the enzyme or the addition of a quenching agent like EDTA.

-